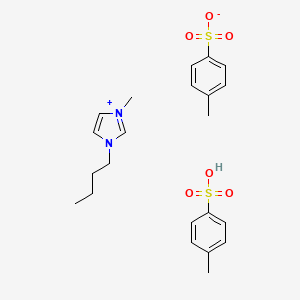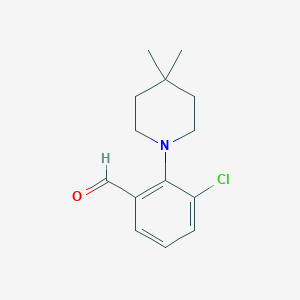
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a chloro group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde typically involves the following steps:
Formation of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction. For example, 4,4-dimethylpiperidine can react with a suitable benzaldehyde derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzoic acid.
Reduction: 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl alcohol.
Substitution: 3-Amino-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde.
Scientific Research Applications
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(4-methyl-1-piperidinyl)benzaldehyde: Similar structure but with a single methyl group on the piperidine ring.
3-Chloro-2-(1-piperidinyl)benzaldehyde: Lacks the dimethyl substitution on the piperidine ring.
2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde: Lacks the chloro substitution on the benzaldehyde ring.
Uniqueness
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde is unique due to the presence of both the chloro and dimethylpiperidinyl groups, which can influence its reactivity and potential applications. The combination of these substituents may enhance its biological activity and make it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H18ClNO |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
3-chloro-2-(4,4-dimethylpiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C14H18ClNO/c1-14(2)6-8-16(9-7-14)13-11(10-17)4-3-5-12(13)15/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
PKISVVXENWAPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=C(C=CC=C2Cl)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



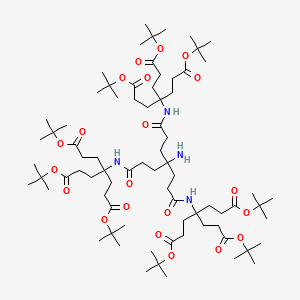
![N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123264.png)


![6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B15123290.png)
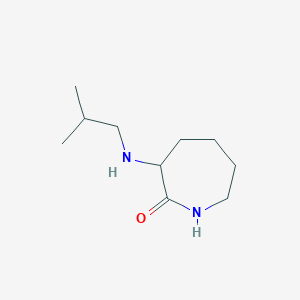


![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
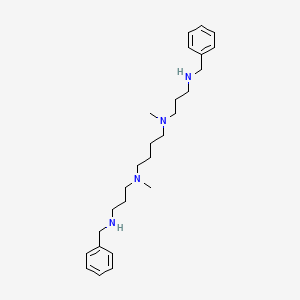
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123343.png)
